molecular formula C10H13NO2S B8788962 Ethyl 2-[(pyridin-4-ylmethyl)sulfanyl]acetate CAS No. 82118-29-4

Ethyl 2-[(pyridin-4-ylmethyl)sulfanyl]acetate

Cat. No. B8788962
CAS RN: 82118-29-4
M. Wt: 211.28 g/mol
InChI Key: JOEDWRJYHUCZPW-UHFFFAOYSA-N
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Patent
US04500535

Procedure details

Under nitrogen, absolute ethanol (120 ml.) was warmed to 40° C. Sodium metal (5.18 g., 0.225 mole) was added portionwise at such a rate as to maintain gentle reflux. After one hour, the resulting clear solution of sodium ethoxide was cooled in an ice-water bath. 4-Picolyl chloride hydrochloride (16.4 g., 0.10 mole) was slurried in 60 ml. of ethanol and ethyl mercaptoacetate (13.2 g., 0.11 mole) in 30 ml. of ethanol were placed in separate addition funnels. After 10% of the organic chloride was added, the remaining chloride and the mercaptan were added simultaneously and dropwise. The reaction mixture was warmed to room temperature, stirred for 16 hours and filtered over diatomaceous earth with ethanol wash. The combined filtrate and wash was evaporated to an oil (26 g.). The oil was chromatographed on 500 g. of silica gel, eluting with chloroform and monitoring by tlc. Clean fractions were combined and evaporated to yield title product as an oil [16.4 g.; Rf (9:1 chloroform:methanol) 0.75; ir (film) 3390, 2976, 1730, 1600, 1410, 1280, 1160, 1120, 1030, 813, 750 cm-1 ].
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.4 g
Type
reactant
Reaction Step Four
Quantity
13.2 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
mercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Na].[O-]CC.[Na+].Cl.[N:7]1[CH:12]=[CH:11][C:10]([CH2:13]Cl)=[CH:9][CH:8]=1.[SH:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18].[Cl-]>C(O)C>[N:7]1[CH:12]=[CH:11][C:10]([CH2:13][S:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:9][CH:8]=1 |f:1.2,3.4,^1:0|

Inputs

Step One
Name
Quantity
5.18 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Four
Name
Quantity
16.4 g
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)CCl
Step Five
Name
Quantity
13.2 g
Type
reactant
Smiles
SCC(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Name
mercaptan
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle reflux
FILTRATION
Type
FILTRATION
Details
filtered over diatomaceous earth with ethanol
WASH
Type
WASH
Details
wash
WASH
Type
WASH
Details
The combined filtrate and wash
CUSTOM
Type
CUSTOM
Details
was evaporated to an oil (26 g.)
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed on 500 g
WASH
Type
WASH
Details
of silica gel, eluting with chloroform and monitoring by tlc
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CSCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 16.4 g
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.